Cas no 18979-55-0 (4-(Hexyloxy)phenol)
4-(Hexyloxy)phenol Chemical and Physical Properties
Names and Identifiers
-
- 4-Hexyloxyphenol
- 4-n-Hexyloxyphenol
- 4-(hexyloxy)Phenol
- 4-hexoxyphenol
- p-(Hexyloxy)phenol
- 4-Hexyloxy-phenol
- Hydroquinone Monohexyl Ether
- p-n-hexyloxyphenol
- Phenol,p-(hexyloxy)- (6CI,7CI,8CI)
- 4-n-Hexoxyphenol
- p-Hexoxyphenol
- P-HEXYLOXYPHENOL
- 4-(hexyloxy)-pheno
- 4-(HEXYLOXY)BENZENOL
- Phenol, 4-(hexyloxy)-
- HYDROQUINONE MONO-N-HEXYL ETHER
- 4-Hexyloxyphenol,99%
- 35IMS9L1FE
- XIIIHRLCKLSYNH-UHFFFAOYSA-N
- AK163282
- PubChem13208
- C14305
- DSSTox_RID_82731
- DSSTox_CID_28170
- DSSTox_GSID_48195
- Jsp003903
- Tox21_30347
- EN300-7403785
- Tox21_303471
- MFCD00002337
- CAS-18979-55-0
- DTXSID4048195
- A813360
- CHEMBL225563
- SCHEMBL270164
- AKOS003382511
- PHENOL, P-(HEXYLOXY)-
- H0439
- 4-(HEXYLOXY)BENZOLOL
- UNII-35IMS9L1FE
- CS-W010645
- W-107742
- ?4-Hexyloxyphenol
- 4-(Hexyloxy)phenol, 99%
- NCGC00257244-01
- NS00026201
- Q27116047
- SY048366
- 18979-55-0
- 12N-116
- CHEBI:34407
- FT-0618585
- EINECS 242-713-1
- DTXCID9028170
- D90871
- ALBB-025648
- 4-(Hexyloxy)phenol
-
- MDL: MFCD00002337
- Inchi: 1S/C12H18O2/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,13H,2-5,10H2,1H3
- InChI Key: XIIIHRLCKLSYNH-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)O)CCCCCC
- BRN: 473079
Computed Properties
- Exact Mass: 194.13100
- Monoisotopic Mass: 194.13068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 4
- Topological Polar Surface Area: 29.5
Experimental Properties
- Color/Form: Uncertain
- Density: 1.0010 (rough estimate)
- Melting Point: 44.0 to 47.0 deg-C
- Boiling Point: 112°C/3mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5050 (estimate)
- PSA: 29.46000
- LogP: 3.35130
- Sensitiveness: Sensitive to air
- Solubility: Uncertain
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-(Hexyloxy)phenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 22-36/37/38-51/53
- Safety Instruction: S26-S36-S61-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:4° CStore…,-4℃Store…Better
4-(Hexyloxy)phenol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-(Hexyloxy)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM184494-25g |
4-(Hexyloxy)phenol |
18979-55-0 | 95% | 25g |
$153 | 2021-06-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H132048-100g |
4-(Hexyloxy)phenol |
18979-55-0 | ≥98% | 100g |
¥2356.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H132048-1g |
4-(Hexyloxy)phenol |
18979-55-0 | ≥98% | 1g |
¥46.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H132048-25g |
4-(Hexyloxy)phenol |
18979-55-0 | ≥98% | 25g |
¥736.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H132048-5g |
4-(Hexyloxy)phenol |
18979-55-0 | ≥98% | 5g |
¥184.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031164-100g |
4-(Hexyloxy)phenol |
18979-55-0 | 98% | 100g |
¥7949 | 2022-09-30 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031164-25g |
4-(Hexyloxy)phenol |
18979-55-0 | 98% | 25g |
¥1735 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031164-5g |
4-(Hexyloxy)phenol |
18979-55-0 | 98% | 5g |
¥194 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031164-1g |
4-(Hexyloxy)phenol |
18979-55-0 | 98% | 1g |
¥41 | 2024-05-25 | |
| TRC | B443768-50mg |
4-(Hexyloxy)phenol |
18979-55-0 | 50mg |
$ 50.00 | 2022-06-07 |
4-(Hexyloxy)phenol Related Literature
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G. Siva Mohan Reddy,T. Narasimhaswamy,K. Mohana Raju New J. Chem. 2014 38 4357
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Shilin Zhang,Kaijun Luo,Hao Geng,Hailiang Ni,Haifeng Wang,Quan Li Dalton Trans. 2017 46 899
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Shilin Zhang,Kaijun Luo,Hao Geng,Hailiang Ni,Haifeng Wang,Quan Li Dalton Trans. 2017 46 899
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Nerea Sebastián,Sebastian Belau,Alexey Eremin,Mohamed Alaasar,Marko Prehm,Carsten Tschierske Phys. Chem. Chem. Phys. 2017 19 5895
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Toru Ube,Keigo Naito,Tomiki Ikeda J. Mater. Chem. C 2023 11 8100
Additional information on 4-(Hexyloxy)phenol
Professional Introduction to 4-(Hexyloxy)phenol (CAS No. 18979-55-0)
4-(Hexyloxy)phenol, a compound with the chemical identifier CAS No. 18979-55-0, is a significant molecule in the field of chemical and pharmaceutical research. This compound, characterized by its hexyloxy functional group attached to a phenolic ring, has garnered attention due to its potential applications in various scientific domains. The structural uniqueness of 4-(hexyloxy)phenol lies in its ability to interact with biological systems, making it a subject of extensive study in medicinal chemistry and materials science.
The synthesis and characterization of 4-(hexyloxy)phenol involve meticulous chemical processes that ensure high purity and yield. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are employed to confirm the molecular structure and purity of the compound. These analytical methods provide critical insights into the compound's chemical environment, helping researchers understand its reactivity and potential interactions with other molecules.
In recent years, 4-(hexyloxy)phenol has been explored for its pharmacological properties. Studies have indicated that this compound exhibits promising antimicrobial and antioxidant activities. The phenolic moiety is known for its ability to scavenge free radicals, which is a key mechanism in combating oxidative stress. This property makes 4-(hexyloxy)phenol a candidate for developing novel therapeutic agents that could be effective against various oxidative-related diseases.
Moreover, the hexyloxy group in 4-(hexyloxy)phenol contributes to its solubility and bioavailability, which are crucial factors in drug formulation. Researchers have been investigating how this structural feature affects the compound's pharmacokinetics and potential therapeutic efficacy. Preliminary studies suggest that 4-(hexyloxy)phenol can be incorporated into drug delivery systems to enhance targeted therapy. This approach could lead to more efficient treatment of diseases with reduced side effects.
The role of 4-(hexyloxy)phenol in material science is also noteworthy. Its unique chemical properties make it suitable for developing advanced materials with specific functionalities. For instance, it has been explored as a precursor in the synthesis of polymers that exhibit enhanced thermal stability and mechanical strength. These materials could find applications in industries requiring durable and high-performance components.
Recent advancements in computational chemistry have further enhanced the understanding of 4-(hexyloxy)phenol's interactions. Molecular modeling techniques allow researchers to predict how this compound behaves in different environments, providing valuable insights for drug design and material development. These computational studies complement experimental approaches, leading to a more comprehensive understanding of the compound's potential applications.
The industrial significance of 4-(hexyloxy)phenol cannot be overstated. Its versatility as a building block in organic synthesis makes it valuable for producing a wide range of derivatives with tailored properties. Companies specializing in fine chemicals have shown interest in scaling up the production of this compound to meet growing demand from pharmaceutical and material science sectors. This trend underscores the importance of continuous research and development efforts aimed at optimizing synthesis routes and improving yields.
As research on 4-(hexyloxy)phenol progresses, new applications are likely to emerge. Collaborative efforts between academic institutions and industry players are essential to translate laboratory findings into practical solutions. Such partnerships can accelerate the commercialization of innovative products derived from this compound, benefiting various sectors of the economy.
In conclusion, 4-(hexyloxy)phenol (CAS No. 18979-55-0) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structure and functional properties make it a valuable candidate for developing new drugs, advanced materials, and innovative technologies. Continued research efforts will undoubtedly uncover more applications for this compound, reinforcing its importance in modern science and industry.